molecular formula C11H12N2S B1196661 Tetramisole CAS No. 5036-02-2

Tetramisole

Cat. No. B1196661
CAS RN: 5036-02-2
M. Wt: 204.29 g/mol
InChI Key: HLFSDGLLUJUHTE-UHFFFAOYSA-N
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Patent
US04672126

Procedure details

A suspension of 31.73 g of L-N-[(4-methoxyphenyl)sulfonyl-glutamic acid (0.1 mol) in 400 ml of 2-propanone and 20 ml of water was stirred and heated till all solid entered solution. Then there were added 20.43 g of tetramisole. The whole was stirred and heated to reflux and additionally stirred at reflux for 10 minutes. The mixture was further stirred for 4 hours while the temperature was allowed to reach room temperature. The precipitate was filtered off, washed with 100 ml of 2-propanone and 5 ml of water and dried under vacuo at 50° C., yielding 25.55 g of levamisole.L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid (salt) (yield 98%) αD20 =-62.4° (c5. 1N HCl); mp. 127.3°-129° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20.43 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=CC(S(N[C@H](C(O)=O)CCC(O)=O)(=O)=O)=CC=1.[CH:22]1[CH:23]=[CH:24][C:25]([CH:28]2[N:35]=[C:34]3[N:30]([CH2:31][CH2:32][S:33]3)[CH2:29]2)=[CH:26][CH:27]=1>CC(=O)C.O>[CH:22]1[CH:27]=[CH:26][C:25]([C@@H:28]2[N:35]=[C:34]3[N:30]([CH2:31][CH2:32][S:33]3)[CH2:29]2)=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
CC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20.43 g
Type
reactant
Smiles
C=1C=CC(=CC1)C2CN3CCSC3=N2

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated till all solid
STIRRING
Type
STIRRING
Details
The whole was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
additionally stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was further stirred for 4 hours while the temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to reach room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with 100 ml of 2-propanone and 5 ml of water
CUSTOM
Type
CUSTOM
Details
dried under vacuo at 50° C.

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC(=CC1)[C@H]2CN3CCSC3=N2
Measurements
Type Value Analysis
AMOUNT: MASS 25.55 g
YIELD: CALCULATEDPERCENTYIELD 125.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04672126

Procedure details

A suspension of 31.73 g of L-N-[(4-methoxyphenyl)sulfonyl-glutamic acid (0.1 mol) in 400 ml of 2-propanone and 20 ml of water was stirred and heated till all solid entered solution. Then there were added 20.43 g of tetramisole. The whole was stirred and heated to reflux and additionally stirred at reflux for 10 minutes. The mixture was further stirred for 4 hours while the temperature was allowed to reach room temperature. The precipitate was filtered off, washed with 100 ml of 2-propanone and 5 ml of water and dried under vacuo at 50° C., yielding 25.55 g of levamisole.L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid (salt) (yield 98%) αD20 =-62.4° (c5. 1N HCl); mp. 127.3°-129° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20.43 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=CC(S(N[C@H](C(O)=O)CCC(O)=O)(=O)=O)=CC=1.[CH:22]1[CH:23]=[CH:24][C:25]([CH:28]2[N:35]=[C:34]3[N:30]([CH2:31][CH2:32][S:33]3)[CH2:29]2)=[CH:26][CH:27]=1>CC(=O)C.O>[CH:22]1[CH:27]=[CH:26][C:25]([C@@H:28]2[N:35]=[C:34]3[N:30]([CH2:31][CH2:32][S:33]3)[CH2:29]2)=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
CC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20.43 g
Type
reactant
Smiles
C=1C=CC(=CC1)C2CN3CCSC3=N2

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated till all solid
STIRRING
Type
STIRRING
Details
The whole was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
additionally stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was further stirred for 4 hours while the temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to reach room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with 100 ml of 2-propanone and 5 ml of water
CUSTOM
Type
CUSTOM
Details
dried under vacuo at 50° C.

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC(=CC1)[C@H]2CN3CCSC3=N2
Measurements
Type Value Analysis
AMOUNT: MASS 25.55 g
YIELD: CALCULATEDPERCENTYIELD 125.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.